Methyl 1-methyl-1H-indole-5-carboxylate
Overview
Description
Methyl 1-methyl-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Mechanism of Action
Target of Action
Methyl 1-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Methyl 1-methyl-1H-indole-5-carboxylate, like other indole derivatives, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-methyl-1H-indole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . Another method includes the N-alkylation of methyl indole-5-carboxylate with methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common, especially at the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indoles, carboxylic acids, and reduced indole derivatives .
Scientific Research Applications
Methyl 1-methyl-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- Methyl indole-5-carboxylate
- 1-Methyl-1H-indole-5-carboxaldehyde
- Indole-5-carboxylic acid
Comparison: Methyl 1-methyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to methyl indole-5-carboxylate, the additional methyl group at the nitrogen atom enhances its stability and reactivity in certain reactions. This makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
methyl 1-methylindole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-5-8-7-9(11(13)14-2)3-4-10(8)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJMGOYLSMSMCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443375 | |
Record name | Methyl 1-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128742-76-7 | |
Record name | Methyl 1-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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